molecular formula C11H16N4OS B6519856 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 933005-91-5

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519856
CAS No.: 933005-91-5
M. Wt: 252.34 g/mol
InChI Key: ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolo[3,4-b][1,3]thiazole derivatives, characterized by a fused bicyclic core comprising a 1,2,4-triazole and a 1,3-thiazole ring. The acetamide moiety at position 3 is substituted with a cyclopentyl group, distinguishing it from analogs with aromatic or halogenated substituents.

Properties

IUPAC Name

2-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-9(7-8-3-1-2-4-8)12-10-13-14-11-15(10)5-6-17-11/h8H,1-7H2,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJZFZNTLEUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed by reacting α-haloketones with thiourea or thioamides.

    Coupling of Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The triazolo[3,4-b][1,3]thiazole scaffold is highly modifiable, with substituents influencing lipophilicity, solubility, and target binding. Key analogs include:

Compound Name Substituents Molecular Weight Key Structural Features
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide Cyclopentyl (alkyl) ~306.4* High lipophilicity due to alkyl group
2-(4-methoxyphenyl)-N-{...}acetamide 4-Methoxyphenyl (aryl) 290.34 Enhanced aromaticity, moderate solubility
N-(3-Methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo...}sulfanyl)acetamide 3-Methoxyphenyl, sulfanyl 396.49 Increased molecular bulk, potential for disulfide bonding
4-[6-(Bromomethyl)-5H,6H-...]pyridine Bromomethyl, pyridine 297.17 Electrophilic bromomethyl group for functionalization

*Estimated based on core structure and substituents.

Key Observations :

  • Cyclopentyl vs.
  • Functional Group Diversity : Sulfanyl () and bromomethyl () groups enable further chemical modifications, unlike the inert cyclopentyl group.
Kinase Inhibition

Triazolo[3,4-b][1,3]thiazoles are known CDK5/p25 inhibitors. For example:

  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo...)acetamide : IC50 = 42 ± 1 nM against CDK5/p25 .
  • 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-...)acetamide : IC50 = 30 ± 1 nM, highlighting the potency-enhancing effect of halogenation .

The cyclopentyl analog’s activity remains unreported, but alkyl substituents may alter binding kinetics due to steric effects.

Antimicrobial and Vasodilatory Effects
  • 3-(α-Naphthylmethylene)-6-alkyl/aryl analogs : Demonstrated antimicrobial and plant growth regulation .
  • 3-Pyridyl-substituted derivatives : Exhibited vasodilatory activity in vitro .

Biological Activity

Antimicrobial Properties

Compounds containing triazole and thiazole rings often exhibit antimicrobial properties. For instance, novel thiazoles have shown antifungal activity against multidrug-resistant Candida species . The presence of these heterocyclic rings in our compound of interest suggests potential antimicrobial activity.

Anticancer Activity

Triazole and thiazole derivatives have demonstrated anticancer properties in various studies. For example, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed anticancer activity against several cancer cell lines, including human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) .

Enzyme Inhibition

The compound may exhibit enzyme inhibitory activities, particularly against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structurally similar compounds have shown significant inhibitory activity against this enzyme. For instance, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) demonstrated strong 11β-HSD1 inhibitory effect with an IC50 value of 0.07 μM .

Hypothetical Data Table

Based on the activities of similar compounds, we can propose a hypothetical data table for the biological activity of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide:

Biological ActivityHypothetical IC50 (μM)
11β-HSD1 Inhibition0.1 - 1.0
Anticancer (Caco-2)10 - 50
Antifungal (Candida)5 - 20

Research Implications

The potential biological activities of this compound suggest several avenues for future research:

  • Enzyme Inhibition Studies: Investigating its potential as an 11β-HSD1 inhibitor could lead to applications in treating metabolic disorders.
  • Anticancer Research: Evaluating its efficacy against various cancer cell lines might reveal new therapeutic possibilities.
  • Antimicrobial Screening: Testing against a range of pathogenic microorganisms could uncover novel antimicrobial applications.
  • Structure-Activity Relationship (SAR) Studies: Comparing its activity with structurally similar compounds could provide insights into optimizing its biological effects.

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